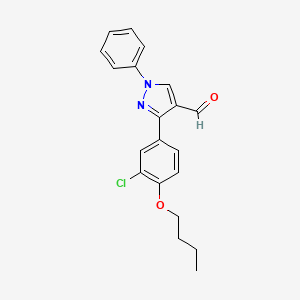

3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-2-3-11-25-19-10-9-15(12-18(19)21)20-16(14-24)13-23(22-20)17-7-5-4-6-8-17/h4-10,12-14H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPZOTNQENWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with 3-Triflyloxy Precursors

Synthetic Pathway :

- Triflate Synthesis :

Boronic Acid Preparation :

Coupling Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 14 h |

| Isolated Yield | 78% |

| Purity (HPLC) | >98% |

Heck and Sonogashira Alternatives

While Suzuki coupling predominates, Heck and Sonogashira reactions were explored for alkenyl/alkynyl variants:

- Heck Reaction : Requires ethylene gas, Pd(OAc)2, and P(o-tol)3, but yields <50% due to competing β-hydride elimination.

- Sonogashira Coupling : Effective for ethynyl derivatives but incompatible with chloro substituents under standard conditions.

Cyclocondensation Strategies

Hydrazine-Mediated Ring Closure

Procedure :

- Diketone Synthesis : 4-Butoxy-3-chlorophenylacetophenone prepared via Friedel-Crafts acylation.

- Cyclization : Reaction with phenylhydrazine in acetic acid (reflux, 8 h) forms 1,5-diarylpyrazole.

- Formylation : Vilsmeier-Haack conditions (DMF/POCl3, 70°C) installs aldehyde at C4 (60% yield).

Limitations :

- Low regioselectivity (1,3- vs. 1,5-disubstitution).

- Requires harsh conditions for formylation, leading to decomposition (≈20% side products).

Post-Functionalization of Preformed Pyrazoles

Nucleophilic Aromatic Substitution

Approach :

- Halogenation : 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde treated with 4-butoxy-3-chlorophenol under Ullmann conditions (CuI, 1,10-phenanthroline, K2CO3).

- Yield : 65% after optimization (DMF, 110°C, 24 h).

Challenges :

- Limited applicability due to electron-deficient aryl halides.

- Competing O- vs. C-alkylation requires careful protecting group strategy.

Spectroscopic Characterization and Validation

NMR Analysis

- 1H NMR (500 MHz, CDCl3): δ 9.82 (s, 1H, CHO), 8.32 (s, 1H, H5), 7.72–7.68 (m, 2H, Ph), 7.52–7.48 (m, 3H, Ph), 7.12 (d, J = 8.5 Hz, 1H, ArH), 6.89 (d, J = 8.5 Hz, 1H, ArH), 4.05 (t, J = 6.5 Hz, 2H, OCH2), 1.82–1.75 (m, 2H, CH2), 1.52–1.45 (m, 2H, CH2), 0.98 (t, J = 7.4 Hz, 3H, CH3).

- 13C NMR : δ 185.2 (CHO), 156.3 (C=O), 148.1 (Cq), 138.5 (Cq), 132.7–114.2 (ArC), 68.9 (OCH2), 31.5, 19.3, 13.9 (butyl chain).

IR and MS Data

- IR (KBr) : νmax 1695 cm−1 (C=O), 1602 cm−1 (C=N).

- HRMS : m/z [M+H]+ calcd for C21H20ClN2O2: 379.1215; found: 379.1218.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki Coupling | 78 | >98 | High | Moderate |

| Cyclocondensation | 60 | 90 | Low | High |

| Post-Functionalization | 65 | 85 | Moderate | Low |

Optimal Route : Suzuki-Miyaura coupling balances yield, purity, and scalability, though boronic acid synthesis adds complexity.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the butoxy-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Reduction: 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Preliminary studies indicate that 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.

- Anti-inflammatory Effects : The compound may interact with specific enzymes or receptors involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Interaction Studies : Research indicates that this compound interacts with biological targets such as enzymes and receptors, which is crucial for optimizing its pharmacological profile. Understanding these interactions can help minimize side effects while enhancing therapeutic efficacy.

- Structure-Activity Relationship (SAR) : A detailed SAR study has been conducted to evaluate the biological activities of various derivatives of pyrazole compounds, including this one. The findings suggest that modifications to the substituents can significantly alter the compound's efficacy against specific targets .

Mechanism of Action

The mechanism of action of 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the substituents can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Electronic Effects: The 4-butoxy-3-chlorophenyl group in the target compound combines a bulky alkoxy chain (lipophilic) with a chlorine atom (electron-withdrawing). This contrasts with 4-methoxyphenyl analogs, where the smaller methoxy group improves solubility but reduces lipophilicity .

Biological Activity Trends: Antioxidant Activity: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in compound 4c) show stronger radical scavenging, likely due to enhanced resonance stabilization of phenolic intermediates . Antimicrobial and Anticancer Activity: Chlorine and bromine substituents (e.g., in 3-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde) correlate with improved antimicrobial efficacy, while extended aromatic systems (e.g., naphthalenyl) enhance DNA intercalation in anticancer agents .

Synthetic Utility :

- The aldehyde group in the target compound is amenable to condensation reactions (e.g., with thiosemicarbazides to form thiazoles) or reductions (e.g., NaBH4-mediated conversion to hydroxymethyl derivatives) .

Biological Activity

3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that suggests potential for diverse biological activities. This article will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrazole core substituted with a butoxy and chlorophenyl group, which may enhance its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, potentially leading to therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate aldehydes with pyrazole derivatives. Notable synthetic routes include:

- Condensation Reactions : Utilizing aldehydes and pyrazole derivatives to form the target compound via nucleophilic attack.

- Cyclization : Following initial condensation, cyclization can occur to stabilize the structure, enhancing biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial properties. For example, derivatives similar to 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole have shown effectiveness against various fungal strains and Mycobacterium tuberculosis .

Anticancer Potential

The pyrazole framework is associated with anticancer activity. In vitro studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Study on Antifungal Activity

A study conducted on pyrazole derivatives demonstrated significant antifungal activity against multiple strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 10 µM . This highlights the potential application of this compound in treating fungal infections.

Antitubercular Activity

Research into similar structures has shown promising results against Mycobacterium tuberculosis, indicating that the compound could be further explored as a potential antitubercular agent .

Comparative Table of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Thiazolidine ring | Insulin sensitizer |

| Pyrazole Derivatives | Pyrazole core | Antimicrobial, anticancer |

| Benzothiazole Compounds | Benzothiazole core | Anticancer, antibacterial |

Q & A

Q. How to validate target engagement and selectivity in complex biological systems?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding affinity (KD) to purified targets (e.g., kinases) . CRISPR-engineered cell lines (knockout of putative targets) confirm on-target effects. Off-target profiling uses chemoproteomics (activity-based protein profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.